2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethyl groups within other molecules . The introduction of trifluoromethyl groups is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the synthesis of various heterocyclic compounds, including pyrazolo[5,1-c]triazines and pyrazolo[1,5-a]pyrimidines, utilizing a base compound similar to "2-naphthyl{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone". These compounds were characterized by elemental analysis, spectral data, and alternative synthetic routes when possible, highlighting their potential in creating diverse chemical structures for further applications (Abdelhamid et al., 2012).
- Research on novel fluorescent triazoles synthesized from aniline and substituted naphthalen-2-amine showed their photophysical properties, including absorption in the ultraviolet region and emission in the blue region. These properties, evaluated in different solvents, indicate the potential use of such compounds in fluorescent materials and optical applications (Padalkar et al., 2015).
Photophysical and Photochemical Applications
- The photophysical properties of synthesized triazoles were investigated, revealing their fluorescence in blue and green regions, which suggests their application in creating new materials for optical devices and sensors. Theoretical data obtained by DFT and TD-DFT computations correlated well with experimental results, underscoring the relevance of computational methods in predicting properties of new compounds (Padalkar et al., 2015).
- A study on indolo[6,7-g]indoles, a new heteroaromatic system obtained from the photolysis of 1-(1-naphthyl)-1H-1,2,3-triazoles, highlighted the potential of photochemical reactions in generating novel compounds with unique structural and possibly functional attributes (Nagawa et al., 1989).
Liquid Crystal and Electrochemical Properties
- Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives were synthesized and characterized, showing liquid crystal behaviors and electrochemical properties. The study suggests potential applications in designing new materials for electronic and display technologies (Zhao et al., 2013).
Potential Anticancer Applications
- The synthesis of diaryl and triaryl hydrazone derivatives, including compounds with structural similarities to "this compound", was explored for their potential as estrogen receptor modulators and anticancer agents. These studies indicate the importance of chemical synthesis in developing new therapeutic agents (Pandey et al., 2002).
Properties
IUPAC Name |
naphthalen-2-yl-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O/c21-20(22,23)16-7-9-17(10-8-16)26-12-18(24-25-26)19(27)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSRRMFPCRUGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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